5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate
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Overview
Description
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles involves the cyclization of 2-alkynone O-methyl oximes in the presence of a catalyst such as (IPr)AuCl and AgOTs . This reaction proceeds smoothly at room temperature and yields the desired isoxazole scaffold.
Industrial Production Methods
Industrial production of isoxazole derivatives, including 5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate, often employs scalable and efficient synthetic routes. For example, solvent-free synthesis under ball-milling conditions has been developed for the production of 3,5-isoxazoles . This method uses terminal alkynes and hydroxyimidoyl chlorides with a recyclable Cu/Al2O3 nanocomposite catalyst, providing moderate to excellent yields.
Chemical Reactions Analysis
Types of Reactions
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The dimethylcarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: Some isoxazole compounds exhibit anti-inflammatory and analgesic activities.
Industry: Isoxazole derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with various biological receptors, contributing to its pharmacological effects. The dimethylcarbamate moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles
- 3-amino-5-methyl-isoxazole
- 2-chloro-N-(5-methyl-isoxazol-3-yl) acetamide
Uniqueness
5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to the presence of the allylthio group and dimethylcarbamate moiety, which are not commonly found in other isoxazole derivatives
Properties
CAS No. |
89661-35-8 |
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Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
[5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-4-5-16-7-8-6-9(11-15-8)14-10(13)12(2)3/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
DGKKZFBGRXEVOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=NOC(=C1)CSCC=C |
Origin of Product |
United States |
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